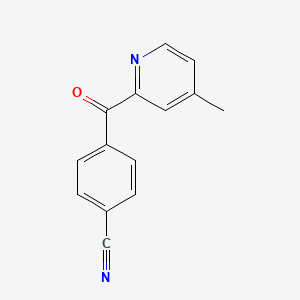

2-(4-氰基苯甲酰基)-4-甲基吡啶

描述

“2-(4-Cyanobenzoyl)-5-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, there are general methods for synthesizing similar compounds. For instance, 4-Cyanobenzoyl chloride, a related compound, has been used in the acylation of benzylamine . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, related compounds such as 4-Cyanobenzoyl chloride have been used in various reactions. For example, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .

科学研究应用

氢键超分子缔合

Khalib 等人 (2014) 的研究探索了衍生自 2-氨基-4-甲基吡啶和各种苯甲酸的分子盐。这些盐表现出具有广泛氢键和其他非共价相互作用的超分子异合成子,表明在晶体工程和分子自组装中具有潜在应用 (Khalib、Thanigaimani、Arshad 和 Razak,2014)。

对加氢脱硫的影响

Egorova 和 Prins (2004) 研究了 2-甲基吡啶对二苯并噻吩加氢脱硫的影响。他们的研究结果表明,2-甲基吡啶等化合物可以显着影响加氢脱硫途径,这对于石油工业中的精炼过程至关重要 (Egorova 和 Prins,2004)。

金属络合物的形成

Gagne 等人 (1981) 的一项研究展示了 2-氨基-4-甲基吡啶在形成三齿螯合金属络合物中的应用。这些络合物表现出不同的磁性、光谱和电化学性质,可能在配位化学和材料科学等领域具有重要意义 (Gagne、Marritt、Marks 和 Siegl,1981)。

晶体结构分析

Muralidharan 等人 (2013) 详细阐述了涉及 2-氨基-4-甲基吡啶的分子盐的晶体结构,突出了其在研究晶体学性质和分子相互作用方面的潜力 (Muralidharan、Elavarasu、Srinivasan、Gopalakrishnan 和 Velmurugan,2013)。

缓蚀

B. Mert 及其同事 (2014) 研究了 2-氨基-4-甲基吡啶作为酸性环境中低碳钢缓蚀剂的有效性。这项研究对各种工业应用中的腐蚀控制具有影响 (Mert、Yüce、Kardaş 和 Yazıcı,2014)。

作用机制

Target of Action

Related compounds such as 4-cyanobenzoic acid and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been studied for their interactions with various biological targets

Mode of Action

For instance, 4-Cyanobenzoyl chloride has been used in the synthesis of new liquid crystalline heteroaromatic compounds . The exact interaction of 2-(4-Cyanobenzoyl)-4-methylpyridine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds such as 4-cyanobenzoyl chloride have been used in the synthesis of new compounds, suggesting that they may play a role in various chemical reactions

Result of Action

For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been evaluated for their anticancer activities

安全和危害

生化分析

Biochemical Properties

2-(4-Cyanobenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the acylation of benzylamine in the presence of pyridine and a catalyst . Additionally, 2-(4-Cyanobenzoyl)-4-methylpyridine reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO . These interactions highlight its potential utility in synthetic organic chemistry and biochemical applications.

Cellular Effects

The effects of 2-(4-Cyanobenzoyl)-4-methylpyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been employed in the synthesis of selective angiotensin II AT2 receptor agonists, which have implications for cell signaling and receptor activation . The compound’s impact on gene expression and cellular metabolism is an area of active research, with studies indicating its potential to alter metabolic pathways and cellular responses.

Molecular Mechanism

At the molecular level, 2-(4-Cyanobenzoyl)-4-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in organocatalytic tandem three-component reactions involving aldehyde, alkyl vinyl ketone, and amide . These reactions suggest that the compound can influence enzyme activity, either through inhibition or activation, and subsequently affect gene expression. The precise molecular mechanisms are still being elucidated, but the compound’s ability to participate in complex biochemical reactions is well-documented.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Cyanobenzoyl)-4-methylpyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Cyanobenzoyl)-4-methylpyridine is moisture-sensitive and reacts with water, which can affect its stability and efficacy . Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of its biochemical effects.

Dosage Effects in Animal Models

The effects of 2-(4-Cyanobenzoyl)-4-methylpyridine vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses are also a concern, necessitating careful dosage optimization in experimental studies. The compound’s role in synthesizing selective angiotensin II AT2 receptor agonists underscores the importance of dosage in achieving desired therapeutic outcomes .

Metabolic Pathways

2-(4-Cyanobenzoyl)-4-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, its role in the synthesis of hydantoin derivatives with antiproliferative activity highlights its involvement in metabolic processes that regulate cell growth and proliferation

属性

IUPAC Name |

4-(4-methylpyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOCIFOADELQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249856 | |

| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187170-75-7 | |

| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

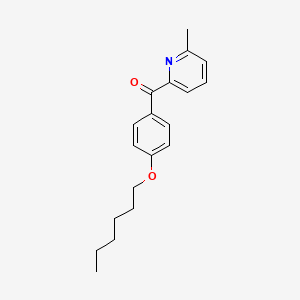

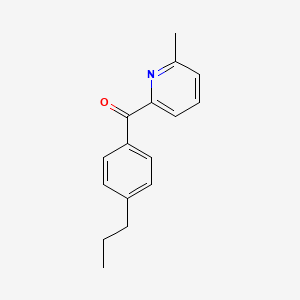

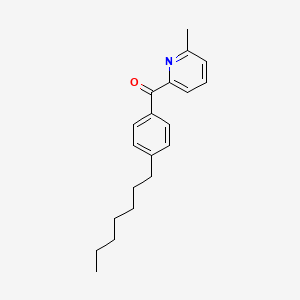

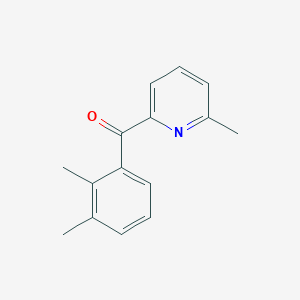

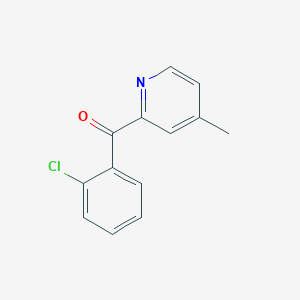

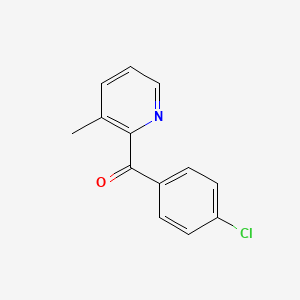

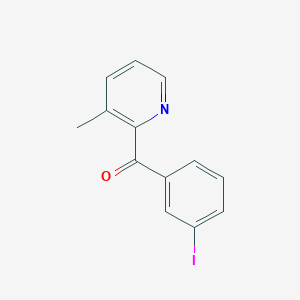

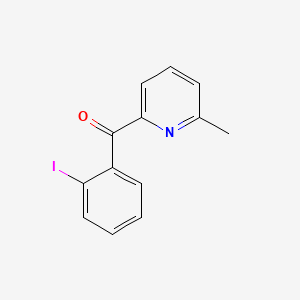

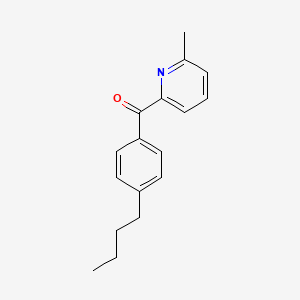

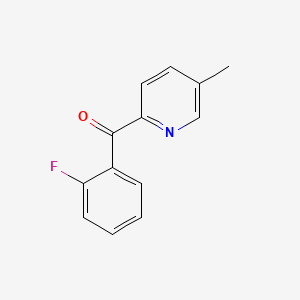

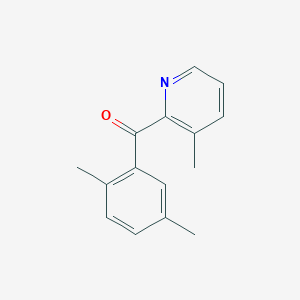

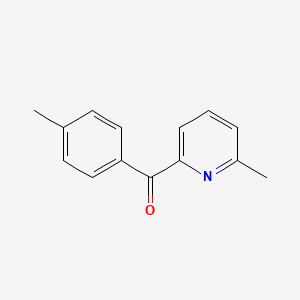

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。